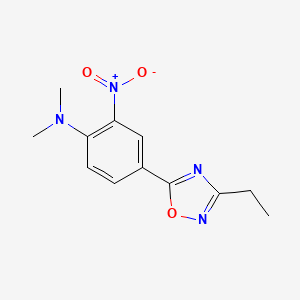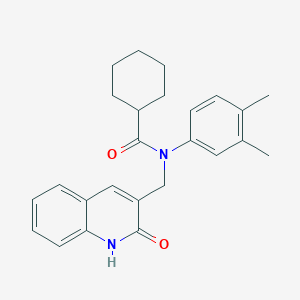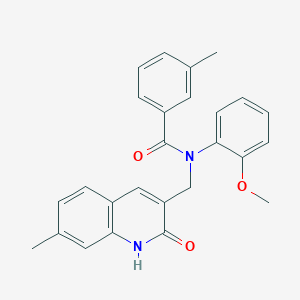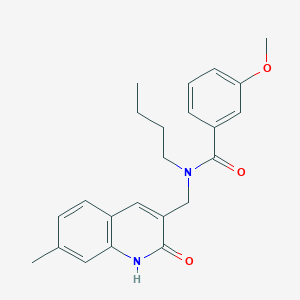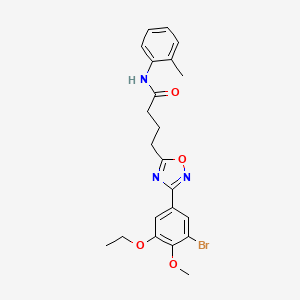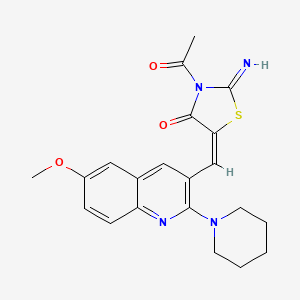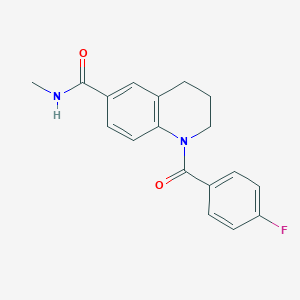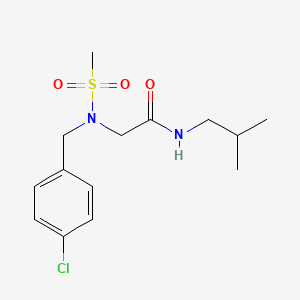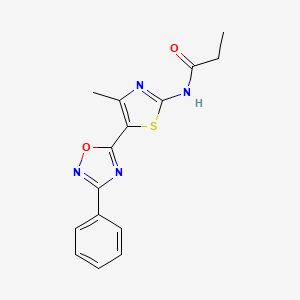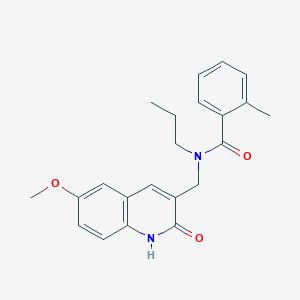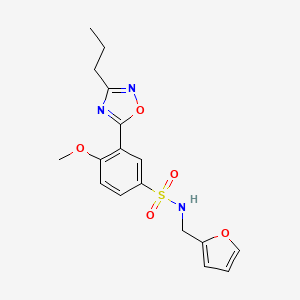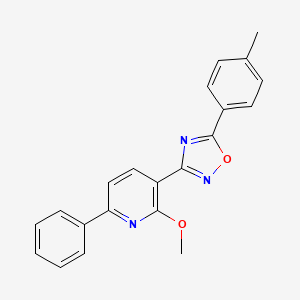
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole, also known as PTO, is a heterocyclic compound that has gained significant attention in the scientific community due to its wide range of applications. PTO is a member of the oxadiazole family, which is a class of compounds that possess diverse biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, leading to cell death. The exact molecular targets of this compound are still under investigation, but it is believed to interact with the colchicine binding site on tubulin.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to inhibit angiogenesis, which is a critical process for tumor growth and metastasis. In vivo studies have shown that this compound can significantly reduce tumor growth and increase survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and optimizing reaction conditions.
Zukünftige Richtungen
There are several future directions for 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole research, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of this compound's potential as a fluorescent probe for imaging applications, and the exploration of this compound's mechanism of action at the molecular level. Additionally, this compound's potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, should be further investigated. Overall, this compound has significant potential for a wide range of applications, and further research is needed to fully explore its properties and potential.
Synthesemethoden
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole can be synthesized through a multi-step process, starting with the condensation of 2-methoxy-6-phenylpyridine-3-carbaldehyde and p-tolyl hydrazine, followed by cyclization with phosphorus oxychloride and sodium azide. The final product is obtained through a reaction with potassium carbonate and acetic acid. This synthetic method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including material science, medicinal chemistry, and biochemistry. This compound has been found to exhibit excellent photophysical properties, making it a promising candidate for optoelectronic devices such as OLEDs. In medicinal chemistry, this compound has shown potent anticancer and antitumor activities in vitro and in vivo, making it a potential lead compound for drug development. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-8-10-16(11-9-14)20-23-19(24-26-20)17-12-13-18(22-21(17)25-2)15-6-4-3-5-7-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWMXXGGTSYPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)
